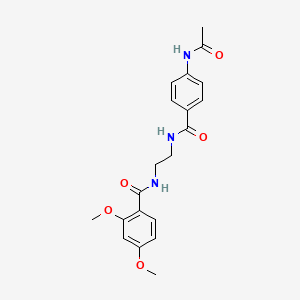

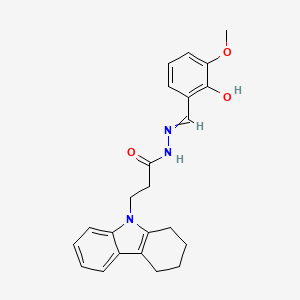

![molecular formula C24H26N4O2S2 B2481155 2-((6-(4-甲基苄基)-4-氧代-3,4,5,6,7,8-六氢吡啶[4,3-d]嘧啶-2-基)硫)-N-(3-(甲硫基)苯基)乙酰胺 CAS No. 866867-38-1](/img/structure/B2481155.png)

2-((6-(4-甲基苄基)-4-氧代-3,4,5,6,7,8-六氢吡啶[4,3-d]嘧啶-2-基)硫)-N-(3-(甲硫基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds with similar structures involves multi-step chemical reactions, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate or 2-chloro-6-methylpyridine-3-carbonitrile. These intermediates undergo reactions such as addition of magnesium enolates, cyclization, and reactions with aryl isocyanates to yield the desired pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007).

Molecular Structure Analysis

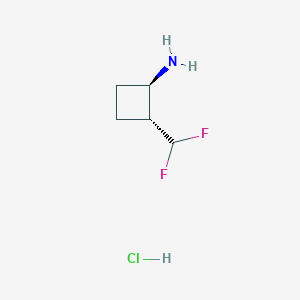

The molecular structure of compounds within this family features a folded conformation around the methylene C atom of the thioacetamide bridge. This results in the pyrimidine ring being inclined to the benzene ring by specific angles, as observed in crystal structure analyses. These structures are stabilized by intramolecular hydrogen bonds, contributing to their unique chemical behaviors (Subasri et al., 2016).

科学研究应用

设计与合成

化合物"2-((6-(4-甲基苯甲基)-4-氧代-3,4,5,6,7,8-六氢吡啶并[4,3-d]嘧啶-2-基)硫代)-N-(3-(甲硫基)苯基)乙酰胺"及其衍生物一直是寻找新的抗癌药物的焦点。研究人员一直在探索各种化学修饰以增强它们的抗癌性能。例如,Al-Sanea等人(2020)合成了连接到嘧啶环的不同芳基氧基团,得到了对各种癌细胞系(如HOP-92、NCI-H226和MDA-MB-468)具有显著抗癌活性的化合物(Al-Sanea et al., 2020)。同样,El-Morsy等人(2017)合成了一系列衍生物,其中一些对人类乳腺腺癌细胞系MCF7显示出轻度至中度的抗肿瘤活性(El-Morsy et al., 2017)。

双重抑制性质

像Gangjee等人(2005)这样的研究人员设计并合成了基于吡咯并[2,3-d]嘧啶骨架的化合物,旨在双重抑制关键酶如二氢叶酸还原酶(DHFR)和胸苷酸合成酶(TS)。他们的研究结果表明这些化合物具有潜力作为强效抗肿瘤剂,因为一些合成衍生物显示出对肿瘤细胞系的抑制活性,其GI50值小于10(-8) M(Gangjee et al., 2005)。

抗菌和抗炎潜力

除了抗肿瘤活性,某些衍生物还显示出有希望的抗菌和抗炎性能。例如,Abu‐Hashem等人(2020)合成了从维斯纳金酮和凯林酮衍生的新化合物,显示出对环氧合酶-1/2(COX-1/COX-2)的显著抑制活性,以及显著的镇痛和抗炎活性(Abu‐Hashem et al., 2020)。

分子相互作用和晶体结构

了解这些化合物的分子相互作用和晶体结构为它们的潜在治疗机制提供了宝贵的见解。Subasri等人(2016)分析了2-[(4,6-二氨基嘧啶-2-基)硫代]-N-(3-硝基苯基)乙酰胺单水合物的晶体结构,揭示了折叠构象和分子内氢键作用,对它们的生物活性至关重要(Subasri et al., 2016)。

属性

IUPAC Name |

2-[[6-[(4-methylphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S2/c1-16-6-8-17(9-7-16)13-28-11-10-21-20(14-28)23(30)27-24(26-21)32-15-22(29)25-18-4-3-5-19(12-18)31-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVQSEDINJVNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

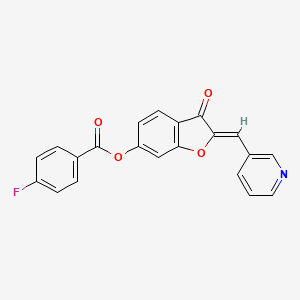

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

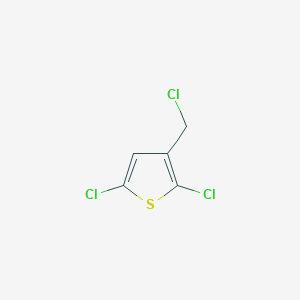

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

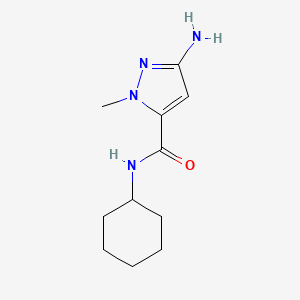

![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)

![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)